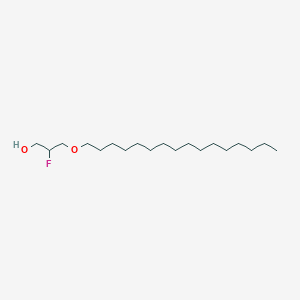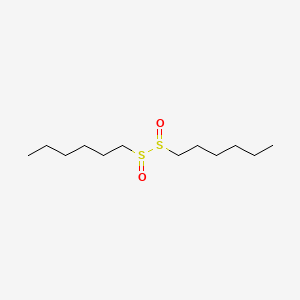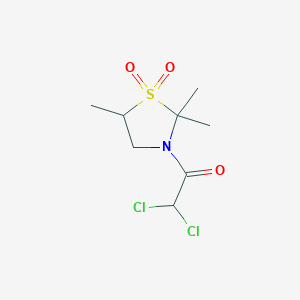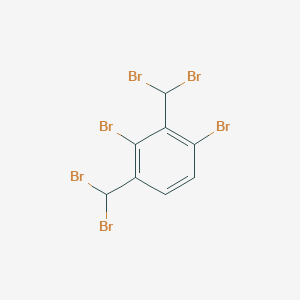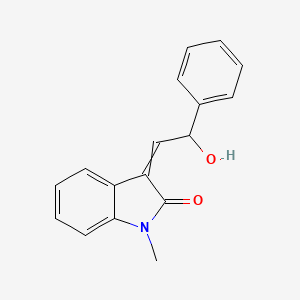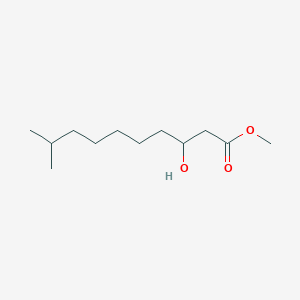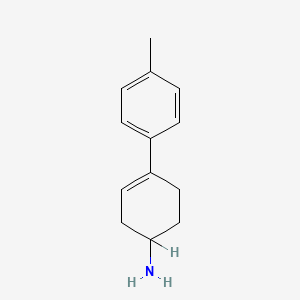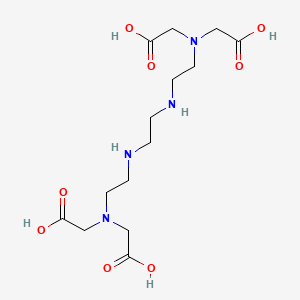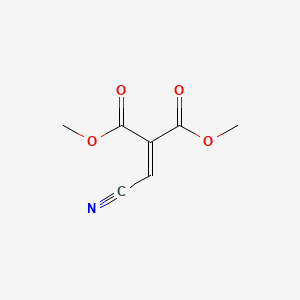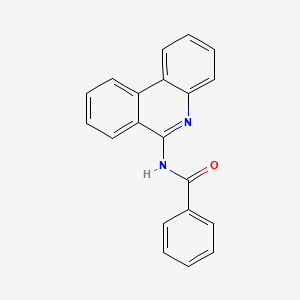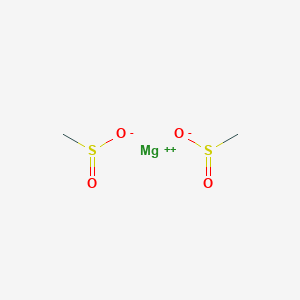
Magnesium methyl sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium methyl sulfinate is an organosulfur compound that features a magnesium cation and a methyl sulfinate anion. This compound is part of the broader class of sulfinates, which are known for their versatile reactivity and stability. Sulfinates are often used as intermediates in organic synthesis due to their ability to participate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnesium methyl sulfinate can be synthesized through the reaction of methyl sulfinic acid with a magnesium salt, such as magnesium chloride. The reaction typically occurs in an aqueous medium and may require a base to facilitate the formation of the sulfinate anion.
Industrial Production Methods
Industrial production of this compound often involves the reduction of sulfonyl chlorides with sodium sulfite, followed by the introduction of a magnesium source. This method is favored for its efficiency and scalability, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium methyl sulfinate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under mild conditions.
Major Products
Oxidation: Sulfonates
Reduction: Thiols
Substitution: Various substituted sulfinates
Wissenschaftliche Forschungsanwendungen
Magnesium methyl sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.
Biology: It serves as a reagent in the modification of biomolecules.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which magnesium methyl sulfinate exerts its effects involves the interaction of the sulfinate anion with various molecular targets. The sulfinate group can act as a nucleophile, participating in reactions that modify other molecules. This reactivity is crucial for its role in organic synthesis and biochemical applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium methyl sulfinate
- Potassium methyl sulfinate
- Calcium methyl sulfinate
Uniqueness
Magnesium methyl sulfinate is unique due to the presence of the magnesium cation, which can influence the reactivity and stability of the compound. Compared to its sodium and potassium counterparts, this compound may exhibit different solubility and reactivity profiles, making it suitable for specific applications where other sulfinates may not be as effective.
Eigenschaften
CAS-Nummer |
63794-02-5 |
|---|---|
Molekularformel |
C2H6MgO4S2 |
Molekulargewicht |
182.51 g/mol |
IUPAC-Name |
magnesium;methanesulfinate |
InChI |
InChI=1S/2CH4O2S.Mg/c2*1-4(2)3;/h2*1H3,(H,2,3);/q;;+2/p-2 |
InChI-Schlüssel |
NSFUOQCLHUVYCH-UHFFFAOYSA-L |
Kanonische SMILES |
CS(=O)[O-].CS(=O)[O-].[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


